2-Cyano-5-hydroxypyridine
Overview
Description
2-Cyano-5-hydroxypyridine is an organic compound with the molecular formula C6H4N2O and a molecular weight of 120.109 g/mol . It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the second position and a hydroxyl group (-OH) at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-hydroxypyridine typically involves the functionalization of pyridine rings. One common method is the cyclization reaction, where 1,3-dicarbonyl compounds react with cyanoacetamides to form the pyridone ring . Another approach involves the use of palladium-catalyzed reactions under microwave irradiation, which has been shown to produce 2-pyridones in good-to-high yields .
Industrial Production Methods
Industrial production of this compound often employs copper-catalyzed cross-coupling reactions. For instance, 2-bromopyridine can be converted to 2-pyridone using copper iodide (CuI) and N,N’-dimethylethylenediamine (DMEDA) in the presence of potassium phosphate under microwave irradiation . This method is efficient and yields high purity products suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Cyano-5-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, fluorescent materials, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: A tautomer of 2-hydroxypyridine, known for its hydrogen-bonding properties and biological activities.
2-Hydroxypyridine: Another tautomer of 2-pyridone, commonly used in organic synthesis and medicinal chemistry.
Uniqueness
2-Cyano-5-hydroxypyridine is unique due to the presence of both cyano and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple fields of research make it a valuable compound in scientific studies .
Properties
IUPAC Name |
5-hydroxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKWNYGXNDQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613397 | |
Record name | 5-Hydroxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86869-14-9 | |
Record name | 5-Hydroxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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